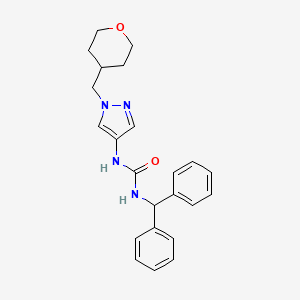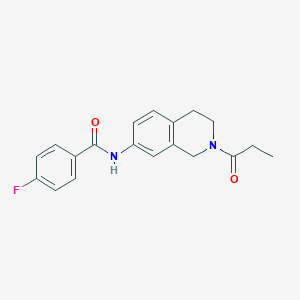
4-fluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-fluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical entity that appears to be a derivative of tetrahydroisoquinoline. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related heterocyclic and isoquinoline compounds, which can be useful in understanding the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, involves a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides. This process is catalyzed by fac-Ir(ppy)3 at room temperature and yields products with various substituents in good to excellent yields . Although the synthesis of 4-fluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is not described, similar methodologies could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a seven-membered ring containing one nitrogen atom. The substitution patterns on this core, such as the presence of a fluoro group or a propionyl substituent, can significantly influence the chemical behavior and biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involving tetrahydroisoquinoline derivatives can be quite diverse. For instance, the synthesized 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones can be further reduced to 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives using NaBH4 . This indicates that the tetrahydroisoquinoline derivatives are amenable to further chemical modifications, which could also be true for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. The presence of substituents such as sulfonyl groups, fluoro atoms, or benzimidazole moieties can affect properties like solubility, acidity, and reactivity. For example, the antiulcer activity of certain tetrahydroquinoline derivatives is attributed to their ability to inhibit (H+ + K+)ATPase and their antisecretory activity . These biological activities suggest that the physical and chemical properties of these compounds enable them to interact with biological targets effectively.
Wissenschaftliche Forschungsanwendungen
Imaging Sigma-2 Receptor Status in Solid Tumors
A series of fluorine-containing benzamide analogs were synthesized and evaluated as candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds, radiolabeled with fluorine-18, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies using mice bearing tumor allografts. This research suggests potential applications in diagnosing and monitoring the progression of solid tumors through PET imaging by targeting sigma-2 receptors, which are implicated in the proliferation rate of cancer cells (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles for Pharmaceutical and Agrochemical Industries
Research on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and versatile coupling with 2,2-difluorovinyl tosylate has shown significant potential. These fluorinated heterocycles are important in pharmaceutical and agrochemical industries, with applications ranging from drug development to agricultural chemicals. The study outlines the synthetic approach and mechanistic insights, highlighting the role of fluorinated compounds in enhancing the activity and selectivity of pharmaceuticals and agrochemicals (Wu et al., 2017).
Development of Antimicrobial Agents
Novel fluorine-containing compounds have been synthesized and evaluated for their antimicrobial potency. These compounds, incorporating quinazolinone and thiazolidinone motifs, demonstrated significant in vitro antimicrobial activity against a variety of pathogens. This research underscores the importance of fluorinated compounds in developing new antimicrobial agents, which could address the growing challenge of antibiotic resistance (Desai et al., 2013).
Fluorogenic Chemodosimeters for Metal Ion Detection
The development of a thioamide derivative of 8-hydroxyquinoline-benzothiazole as a fluorogenic chemodosimeter for Hg2+ ions represents an innovative application of fluorinated compounds in environmental monitoring and analytical chemistry. This compound exhibits highly selective fluorescence enhancement in the presence of Hg2+, offering a promising tool for the sensitive and selective detection of mercury ions in environmental samples (Song et al., 2006).
Eigenschaften
IUPAC Name |
4-fluoro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-2-18(23)22-10-9-13-5-8-17(11-15(13)12-22)21-19(24)14-3-6-16(20)7-4-14/h3-8,11H,2,9-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTYKXNYXMSIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

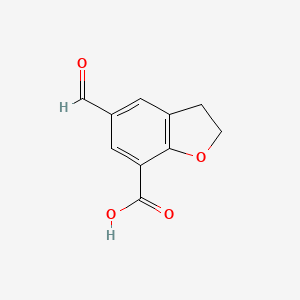
![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)


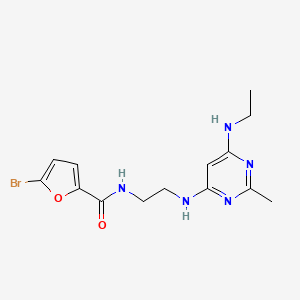
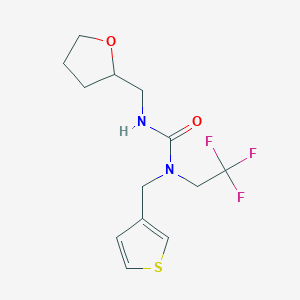
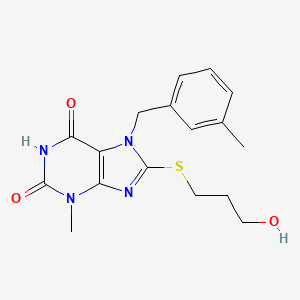
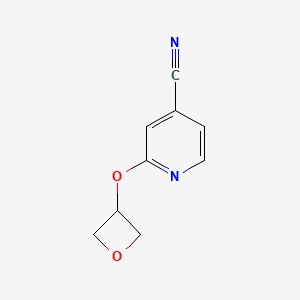
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2527124.png)

![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)
